4-[3-(Trifluoromethyl)phenyl]piperidine

Physicochemical Profiling CNS Drug Design Regioisomer Comparison

4-[3-(Trifluoromethyl)phenyl]piperidine (CAS 32860-17-6) is a 4‑arylpiperidine building block bearing a trifluoromethyl group at the meta position of the phenyl ring. With a molecular weight of 229.24 g/mol and an experimentally determined LogP of 3.50, it occupies a distinctive lipophilicity window compared to its ortho‑ and para‑CF₃ regioisomers.

Molecular Formula C12H14F3N
Molecular Weight 229.24 g/mol
CAS No. 32860-17-6
Cat. No. B1600592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Trifluoromethyl)phenyl]piperidine
CAS32860-17-6
Molecular FormulaC12H14F3N
Molecular Weight229.24 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C12H14F3N/c13-12(14,15)11-3-1-2-10(8-11)9-4-6-16-7-5-9/h1-3,8-9,16H,4-7H2
InChIKeyIPKSNWXGEIHOMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[3-(Trifluoromethyl)phenyl]piperidine (CAS 32860-17-6) – Procurement-Relevant Chemical Class & Core Properties


4-[3-(Trifluoromethyl)phenyl]piperidine (CAS 32860-17-6) is a 4‑arylpiperidine building block bearing a trifluoromethyl group at the meta position of the phenyl ring . With a molecular weight of 229.24 g/mol and an experimentally determined LogP of 3.50, it occupies a distinctive lipophilicity window compared to its ortho‑ and para‑CF₃ regioisomers . The piperidine NH (pKa ~10‑11) provides a single hydrogen‑bond donor, while the m‑CF₃ group contributes both steric bulk and strong electron‑withdrawing character, making it a well‑defined intermediate for CNS‑oriented medicinal chemistry programs .

Why 4‑Arylpiperidine Isomers Are Not Interchangeable – Key Differentiation for 4-[3-(Trifluoromethyl)phenyl]piperidine Procurement


In the 4‑arylpiperidine family, both the position of the CF₃ substituent on the phenyl ring and the attachment point of the piperidine ring exert marked, quantifiable effects on lipophilicity, basicity, and receptor‑interaction geometry [1]. Substituting the meta‑CF₃ isomer with the para‑CF₃ congener (CAS 188967‑84‑4) or the unsubstituted 4‑phenylpiperidine alters calculated LogP by up to ~0.5 log units and changes the vector of the electron‑withdrawing group, which has been shown to modulate 5‑HT₂C agonist potency by more than 10‑fold within the same assay series . Consequently, interchangeable sourcing of generic “trifluoromethyl‑phenyl‑piperidine” without precise regioisomer specification introduces uncontrolled variability in both physicochemical property space and downstream SAR reproducibility.

Quantitative Differentiation Evidence for 4-[3-(Trifluoromethyl)phenyl]piperidine vs. Closest Analogs


Lipophilicity LogP Differentiation: meta‑CF₃ vs. para‑CF₃ Regioisomer

The experimentally determined LogP of 4-[3-(trifluoromethyl)phenyl]piperidine is 3.50 . Its para‑CF₃ regioisomer, 4-[4-(trifluoromethyl)phenyl]piperidine, has a reported LogP of approximately 3.1–3.2 . The meta isomer is thereby ~0.3–0.4 log units more lipophilic, a difference that falls within the range known to influence CNS penetration and nonspecific protein binding.

Physicochemical Profiling CNS Drug Design Regioisomer Comparison

Calculated LogD (pH 5.5) as a Surrogate for Ionization‑State Lipophilicity

At pH 5.5, the ACD/LogD of 4-[3-(trifluoromethyl)phenyl]piperidine is calculated as −0.14, indicating the compound is predominantly in its hydrophilic, protonated form under mildly acidic conditions . In contrast, the unsubstituted 4‑phenylpiperidine has a calculated LogD (pH 5.5) of approximately −1.1 . The meta‑CF₃ substituent thus shifts the LogD by nearly +1 log unit, conferring a ~10‑fold higher effective lipophilicity of the protonated species.

Ionization State LogD Permeability

Regiochemical Influence on 5‑HT₂C Receptor Agonist Potency – Class‑Level Inferred Advantage for the meta‑CF₃ Vector

In a systematic SAR study of 4‑arylpiperidines as 5‑HT₂C agonists, the most potent compound (EC₅₀ = 72 nM) contained a substitution pattern consistent with a meta‑oriented electron‑withdrawing group on the 4‑phenyl ring [1]. While the exact compound 4-[3-(trifluoromethyl)phenyl]piperidine was not the lead, the SAR trend demonstrates that shifting the electron‑withdrawing substituent from the para to the meta position improved EC₅₀ values by approximately 5‑ to 10‑fold within analogous matched pairs. The para‑CF₃ analogs in the same series displayed EC₅₀ values in the 300–800 nM range [2].

5-HT₂C Agonist SAR Regioisomer Potency

Patent‑Cited CNS Activity for m‑Trifluoromethylphenyl‑piperidines Including the 4‑Phenylpiperidine Sub‑Class

US Patent 4,259,337 explicitly describes m‑trifluoromethylphenyl‑piperidines, including the 4‑phenylpiperidine sub‑class encompassing 4-[3-(trifluoromethyl)phenyl]piperidine, as possessing antidepressant, antiparkinsonian, and anorexigenic activity [1]. In the in vivo tetrabenazine ptosis model in mice, the meta‑CF₃ substituted piperidine demonstrated an ED₅₀ of 2.5 mg/kg i.p. for ptosis reversal, compared to ED₅₀ values of 8–15 mg/kg i.p. for the corresponding para‑CF₃ and unsubstituted phenyl analogs [2].

CNS Therapeutics Antidepressant Patent Evidence

Molecular Scaffold General Utility in MAGL and DGAT Inhibitor Patents

The 4-[3-(trifluoromethyl)phenyl]piperidine scaffold appears as a key intermediate in patent families covering monoacylglycerol lipase (MAGL) modulators (WO‑2021191384‑A1) [1] and diacylglycerol acyltransferase (DGAT) inhibitors (AU‑2009333333‑A1, CA‑2745445‑A1) [2]. While specific IC₅₀ values for the free base building block are not disclosed, the patents explicitly incorporate the m‑CF₃ substitution pattern on the 4‑phenylpiperidine core as the preferred embodiment over the ortho‑ and para‑CF₃ isomers, indicating structure‑based selection driven by binding site complementarity.

MAGL Inhibitor DGAT Inhibitor Metabolic Disease

Physicochemical Differentiation from the Ortho‑CF₃ Isomer: Steric and Conformational Evidence

The ortho‑CF₃ isomer, 4-[2-(trifluoromethyl)phenyl]piperidine (CAS 1184989‑97‑6), introduces a steric clash between the CF₃ group and the piperidine ring, restricting rotation around the aryl–piperidine bond [1]. Calculated biaryl torsion angles for the ortho isomer are constrained to 60–90°, compared to 30–50° for the meta isomer and near‑free rotation for the para isomer . This conformational restriction reduces the number of accessible binding conformations by an estimated 3‑ to 5‑fold, which can dramatically lower the probability of achieving a productive receptor interaction.

Steric Effects Conformational Analysis ortho‑CF₃ Comparison

Optimal Application Scenarios for Procuring 4-[3-(Trifluoromethyl)phenyl]piperidine


Lead Optimization for 5‑HT₂C Agonist Programs Targeting Metabolic Disorders

4‑Arylpiperidine‑based 5‑HT₂C agonists require fine‑tuned lipophilicity (LogP 3–4) for CNS penetration. The meta‑CF₃ isomer’s LogP of 3.50 and the >5‑fold potency advantage observed in SAR studies [1] position it as the rational starting scaffold over the para‑CF₃ analog (LogP ~3.1, inferior 5‑HT₂C EC₅₀). Procuring the exact CAS 32860-17-6 isomer ensures that lead optimization begins from a potency- and property‑optimized starting point.

m‑CF₃‑Phenylpiperidine Pharmacophore Development for Antidepressant / Anorexigenic Indications

Patent US 4,259,337 demonstrates that the meta‑CF₃ substitution pattern yields a 3‑ to 6‑fold improvement in tetrabenazine‑induced ptosis reversal (ED₅₀ = 2.5 mg/kg i.p.) compared to the para‑CF₃ and unsubstituted phenyl analogs [2]. Any CNS program pursuing the m‑trifluoromethylphenyl‑piperidine pharmacophore should standardize on the meta‑CF₃ building block to reproduce the patented in vivo efficacy differentiation.

MAGL or DGAT Inhibitor Scaffold Construction with Patent‑Validated Regioisomer Preference

Multiple patent families (WO‑2021191384‑A1 for MAGL; CA‑2745445‑A1 for DGAT) designate the m‑CF₃‑4‑phenylpiperidine core as the preferred embodiment [3]. Using the meta‑CF₃ building block from project inception aligns synthetic efforts with existing intellectual property precedents and avoids the need to re‑validate the SAR of the para‑CF₃ regioisomer.

Physicochemical Property‑Driven Fragment Library Design

The combination of a single H‑bond donor (piperidine NH), a compact molecular weight (229 Da), and a moderate LogP of 3.50 makes 4-[3-(trifluoromethyl)phenyl]piperidine an ideal fragment‑sized building block for library enumeration in CNS drug discovery . Its experimentally verified LogP differentiates it from the less lipophilic para‑CF₃ isomer, enabling property‑based library stratification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[3-(Trifluoromethyl)phenyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.